JNJ-7706621 is a synthetic, small-molecule compound identified through drug discovery efforts. It belongs to the class of kinase inhibitors and is primarily known for its potent inhibitory activity against cyclin-dependent kinases (CDKs) and Aurora kinases. [, , , ]
The synthesis of JNJ-7706621 involves several steps that utilize known triazole derivatives as starting materials. The process begins with the heating of 4-aminobenzensulfonamide with diphenyl cyanocarbonimidate to form an intermediate. This intermediate is then cyclized using hydrazine to produce the triazole derivative. The final compound is obtained through nucleophilic substitution reactions involving various phenylsulfonyl chlorides in the presence of pyridine .
JNJ-7706621 has a complex molecular structure characterized by its sulfonamide group and triazole ring. The compound's molecular formula is , with a molecular weight of approximately 530.04 g/mol .
JNJ-7706621 undergoes various chemical reactions primarily related to its kinase inhibition mechanism. It interacts with ATP binding sites on target kinases through hydrogen bonding and hydrophobic interactions. The compound has been shown to inhibit cell cycle progression by affecting the activity of cyclin-dependent kinases and Aurora kinases .
The mechanism of action for JNJ-7706621 involves its role as a competitive inhibitor of cyclin-dependent kinases and Aurora kinases. By binding to the ATP-binding pocket of these enzymes, it effectively halts their activity, leading to cell cycle arrest at the G2-M phase. This inhibition results in delayed progression through the cell cycle and induces apoptosis in cancer cells .
JNJ-7706621 exhibits distinct physical and chemical properties that are crucial for its function as a kinase inhibitor.
JNJ-7706621 has significant potential in scientific research, particularly in cancer therapy due to its ability to selectively inhibit tumor cell proliferation while sparing normal cells. Its applications include:
JNJ-7706621 is a 1,2,4-triazole-3,5-diamine derivative that functions as a potent ATP-competitive inhibitor, simultaneously targeting cyclin-dependent kinases (CDKs) and Aurora kinases. Its small molecular weight (394.36 g/mol) and hydrophobic properties facilitate deep penetration into the ATP-binding pockets of these kinases, displacing ATP and disrupting catalytic activity [4] [10].
The compound exhibits nanomolar inhibitory potency against CDK1 (IC₅₀ = 9 nM), CDK2 (IC₅₀ = 3–4 nM), Aurora A (IC₅₀ = 11 nM), and Aurora B (IC₅₀ = 15 nM). X-ray crystallography studies reveal that the difluorobenzoyl moiety of JNJ-7706621 forms hydrogen bonds with key residues in the hinge region of CDK1/2 (e.g., Glu81 and Leu83 in CDK2), while its benzenesulfonamide group engages in hydrophobic interactions with the selectivity pocket. For Aurora kinases, the inhibitor exploits a conserved glycine-rich loop, with its triazole core disrupting the auto-phosphorylation site Thr288 in Aurora A essential for activation [5] [6] [8].
Table 1: Structural Basis of JNJ-7706621 Kinase Inhibition
Kinase Target | IC₅₀ (nM) | Key Structural Interactions |
---|---|---|
CDK1/Cyclin B | 9 | H-bond: Glu81, Leu83; Hydrophobic: Val18 |
CDK2/Cyclin E | 3 | H-bond: Leu83; Hydrophobic: Phe80, Val64 |
Aurora A | 11 | Disruption of Thr288 phosphorylation loop |
Aurora B | 15 | Binding to hydrophobic pocket near Leu154 |
JNJ-7706621 demonstrates >6-fold selectivity for CDK1/2 over other CDK isoforms. It moderately inhibits CDK3 (IC₅₀ = 58 nM) and weakly targets CDK4/6 (IC₅₀ = 253–175 nM). This selectivity arises from structural variations in the ATP-binding sites: CDK4/6 possess a larger solvent-front region that reduces hydrophobic contact efficiency. The compound also shows minimal activity against non-CDK/Aurora kinases like Plk1 or Wee1 (IC₅₀ > 1,000 nM), though it moderately inhibits VEGFR2 (IC₅₀ = 154 nM) and GSK3β (IC₅₀ = 254 nM) at higher concentrations [3] [6] [8].
Table 2: Selectivity Profile of JNJ-7706621
Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. CDK1/2) |
---|---|---|
CDK1/Cyclin B | 9 | 1.0 (Reference) |
CDK2/Cyclin A | 4 | 1.0 (Reference) |
CDK3/Cyclin E | 58 | 6.4–14.5 |
CDK4/Cyclin D1 | 253 | 28.1–63.3 |
CDK6/Cyclin D1 | 175 | 19.4–43.8 |
Aurora B | 15 | 1.7–3.8 |
VEGFR2 | 154 | 17.1–38.5 |
JNJ-7706621 induces concentration-dependent cell cycle perturbations. At low concentrations (0.5–1 μM), it delays G1 progression by inhibiting CDK2/cyclin E activity, preventing phosphorylation of the retinoblastoma (Rb) protein and blocking E2F-mediated transcription of S-phase genes. At higher concentrations (>2 μM), it causes robust G2-M arrest by inhibiting CDK1/cyclin B, leading to unphosphorylated Cdc25C and inactive Wee1 kinase. This disrupts the activation loop of CDK1, preventing centrosome maturation and spindle assembly. Crucially, the compound overrides the spindle assembly checkpoint by displacing chromosomal passenger proteins (Aurora B, Survivin, INCENP) from kinetochores, forcing mitotic exit without chromosome segregation [1] [2] [3].
Table 3: Cell Cycle Effects of JNJ-7706621
Concentration | Cell Cycle Phase | Molecular Events | Downstream Consequences |
---|---|---|---|
0.5–1 μM | G1 Delay | Rb hypophosphorylation; E2F suppression | S-phase gene silencing |
>2 μM | G2-M Arrest | Cdc25C inactivation; Cyclin B sequestration | Failed centrosome maturation |
>3 μM | Mitotic Defect | Aurora B/Survivin mislocalization; Prc1 inhibition | Aberrant cytokinesis; Polyploidy |
Sustained Aurora B inhibition by JNJ-7706621 triggers endoreduplication—a process where cells undergo DNA replication without cytokinesis. This arises from the failure of Aurora B to phosphorylate histone H3 at Ser10, disrupting chromosome condensation. Concurrently, loss of Aurora B-mediated spatial regulation causes mislocalization of kinesin-like proteins (e.g., Kif2a) and midzone components (e.g., Prc1), leading to defective spindle microtubule organization. Cells exhibiting endoreduplication show enlarged nuclei with ≥8N DNA content and eventually activate caspase-dependent apoptosis through p53-independent pathways. In Ewing’s sarcoma xenografts, this mechanism correlates with significant tumor growth suppression [1] [2] [8].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2